molecular formula C17H14N4S2 B1227579 2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole

2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole

Cat. No.: B1227579
M. Wt: 338.5 g/mol
InChI Key: COSOCBHZJUMMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole is a member of triazoles.

Scientific Research Applications

  • Synthesis and Properties :

    • The synthesis and study of physical-chemical properties of salts and acids containing heterocyclic fragments like 1,2,4-triazole and 1,3,4-thiadiazole, which are related to the structure of 2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole, have been found relevant both from theoretical and practical perspectives (Hotsulia & Fedotov, 2020).
  • Antimicrobial Activities :

    • New triazole derivatives, including structures similar to this compound, have been synthesized and investigated for their antimicrobial activities against various pathogens (Altıntop et al., 2011).
  • Corrosion Inhibition :

    • Benzimidazole derivatives, similar in structure to the compound , have been investigated as corrosion inhibitors for mild steel in acidic solutions, showing increased inhibition efficiency with concentration (Yadav et al., 2013).
  • Cytotoxicity Evaluation :

    • Some benzothiazole derivatives have been evaluated for their cytotoxicity against various cell lines, revealing potential anticancer applications (Eshghi et al., 2019).
  • Anticancer Activity :

    • Certain benzothiazole derivatives have been screened for antitumor activity, showing efficacy against various cancer cell lines (Havrylyuk et al., 2010).
  • Angiotensin II Antagonism :

    • 4H-1,2,4-triazoles, related to the compound of interest, have been evaluated as angiotensin II antagonists, highlighting their potential in cardiovascular applications (Ashton et al., 1993).

Properties

Molecular Formula

C17H14N4S2

Molecular Weight

338.5 g/mol

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole

InChI

InChI=1S/C17H14N4S2/c1-12-19-20-17(21(12)13-7-3-2-4-8-13)22-11-16-18-14-9-5-6-10-15(14)23-16/h2-10H,11H2,1H3

InChI Key

COSOCBHZJUMMSL-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole
Reactant of Route 3
2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole
Reactant of Route 6
2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.